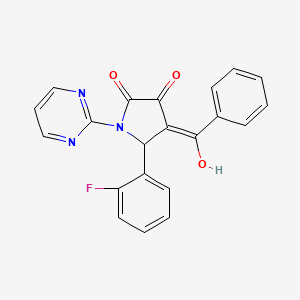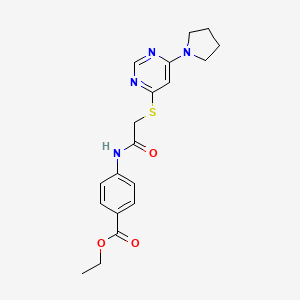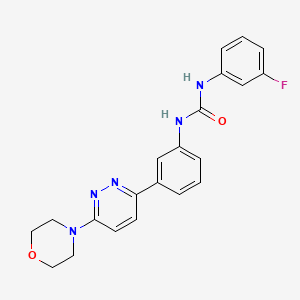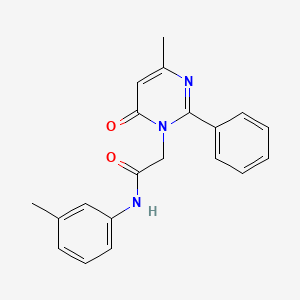![molecular formula C17H16N2OS B11197675 4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11197675.png)
4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. This core is further substituted with a benzyl group at the 4-position and a cyclopropyl group at the nitrogen atom, along with a carboxamide functionality at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves the following steps:
-
Formation of the Thieno[3,2-b]pyrrole Core: : The thieno[3,2-b]pyrrole core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor. For example, the reaction of 2-thiophenecarboxaldehyde with an azido compound under acidic conditions can yield the thieno[3,2-b]pyrrole core .
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction. For instance, the reaction of the thieno[3,2-b]pyrrole core with benzyl bromide in the presence of a base such as sodium hydride can result in the formation of the 4-benzyl derivative .
-
Cyclopropylation: : The cyclopropyl group can be introduced by reacting the intermediate with cyclopropylamine under suitable conditions .
-
Carboxamide Formation: : The carboxamide functionality can be introduced through an acylation reaction. For example, the reaction of the intermediate with an acyl chloride derivative in the presence of a base can yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-b]pyrrole core. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used .
-
Reduction: : Reduction reactions can target the carboxamide functionality, converting it to an amine. Reducing agents such as lithium aluminum hydride can be employed .
-
Substitution: : The benzyl and cyclopropyl groups can undergo substitution reactions. For example, nucleophilic substitution reactions can replace the benzyl group with other substituents .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzyl bromide, sodium hydride
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
-
Medicinal Chemistry: : The compound has shown promise as an antiviral agent, particularly against alphaviruses and flaviviruses . It also exhibits inhibitory activity against lysine-specific demethylases, making it a potential candidate for cancer therapy .
-
Materials Science: : The unique structural features of the compound make it a potential candidate for use in organic electronics and photovoltaic materials .
-
Biological Research: : The compound’s ability to interact with specific molecular targets makes it useful for studying biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of 4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets:
-
Antiviral Activity: : The compound acts as an allosteric inhibitor of RNA-dependent RNA polymerase, which is essential for the replication of certain viruses .
-
Cancer Therapy: : The compound inhibits lysine-specific demethylases, which play a crucial role in the regulation of gene transcription. By inhibiting these enzymes, the compound can potentially modulate gene expression and inhibit cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamide: Lacks the cyclopropyl group but retains the benzyl and carboxamide functionalities.
4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxamide: Contains an allyl group instead of a benzyl group.
4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide: Contains a methyl group instead of a benzyl group.
Uniqueness
4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s ability to interact with specific molecular targets, making it a versatile candidate for various applications.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-benzyl-N-cyclopropylthieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-6-7-13)15-10-16-14(8-9-21-16)19(15)11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2,(H,18,20) |
InChI Key |
MTYNZCPDVDWNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B11197609.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11197611.png)
![{1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B11197614.png)
![7-Hydroxy-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B11197622.png)
![4-butoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11197633.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197658.png)
![N-(furan-2-ylmethyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11197668.png)


![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197685.png)

![N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide](/img/structure/B11197689.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B11197694.png)
